![molecular formula C16H19FN6O B2587367 N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896007-40-2](/img/structure/B2587367.png)
N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of fluorine-substituted pyrazolo[3,4-d]pyrimidines. The starting material was obtained from the condensation of 4-fluorobenzaldehyde with 4,5-dihydro-1-phenyl-3-methylpyrazol-5-one in refluxing ethanol/piperidine, followed by a cycloaddition via a nucleophilic attack with guanidine HCl under the same conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1H NMR, 13C NMR, and single X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For example, the reaction of 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound “N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine” has a molecular weight of 318.74, and it is recommended to be stored in a dark place, in an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Antifungal Applications
This compound has been synthesized as part of novel heteropolycyclic nitrogen systems bearing a fluorine-substituted pyrazolo[3,4-d]pyrimidine moiety. These systems have shown potential as antifungal probes . The introduction of fluorine atoms is believed to enhance their pharmacological properties, including antifungal activity .
Enzymatic Inhibition
Functionality substituted fluorinated pyrazolo[3,4-d]pyrimidine derivatives have exhibited a wide spectrum of biological activities, particularly as enzymatic inhibitors. They have shown effects on cellobiase activity produced by some fungi, which could be leveraged in research focusing on enzymatic processes and metabolic pathways .
Anticancer Research
The compound’s derivatives have been explored for their anticancer properties . The presence of fluorine atoms in the pyrazolopyrimidine structure is known to improve pharmacological characteristics, making these derivatives interesting candidates for anticancer drug development .
Histone Deacetylase Inhibition
A related compound has been designed to act as a selective degrader of histone deacetylase-3 (HDAC3) . HDACs play a crucial role in gene expression and cell proliferation, and their dysregulation is implicated in various diseases, including cancer. Inhibitors of HDACs, such as this compound, are potential therapeutic agents .
Anti-inflammatory Activities
Pyrimidine derivatives, including those with a fluorophenyl group, have been investigated for their anti-inflammatory effects . Studies have reported the synthesis of novel compounds with significant COX-2 inhibitory potential, which were tested in vivo for their anti-inflammatory activity .
Organic Synthesis
The compound is also of interest in the field of organic chemistry for the synthesis of polyheterocyclic compounds . It can serve as a building block in the creation of complex organic molecules with potential applications in various biological fields .
Proteolysis Targeting Chimeras (PROTACs)
In medicinal chemistry, the compound’s framework is used in the design of PROTACs. These molecules are a new class of drugs that selectively target proteins for degradation, offering a novel approach in drug discovery and development .
Pharmacological Enhancements
The introduction of fluorine atoms into pyrazolopyrimidine structures has been shown to enhance pharmacological properties . This makes the compound and its derivatives valuable for the development of drugs with improved efficacy and reduced side effects .
Mécanisme D'action
Target of Action
The primary target of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
The exact mode of action of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Inhibition of cdk2 can affect the cell cycle, potentially leading to apoptosis .
Result of Action
The molecular and cellular effects of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Similar compounds have been shown to have cytotoxic activities against certain cell lines .
Safety and Hazards
The safety and hazards associated with similar compounds have been documented. For instance, the compound “N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine” has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 .
Orientations Futures
The future directions for the research and development of similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties. There is potential for these compounds to be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propriétés
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c1-23-15-13(10-19-23)14(20-12-6-4-11(17)5-7-12)21-16(22-15)18-8-3-9-24-2/h4-7,10H,3,8-9H2,1-2H3,(H2,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZNQSFMQJLUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2587286.png)
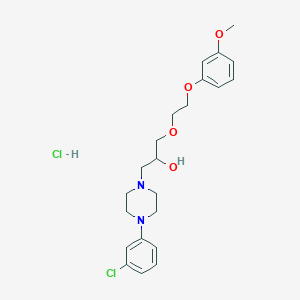
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2587291.png)
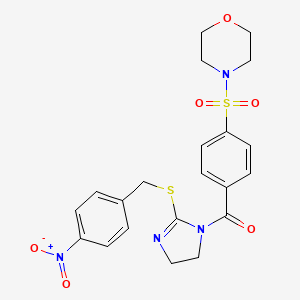
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2587293.png)
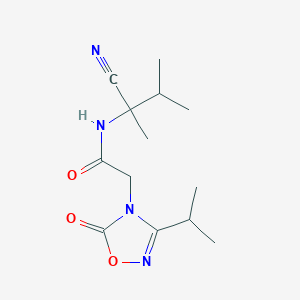
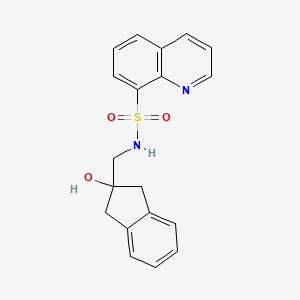

![7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide](/img/no-structure.png)
![2,6-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2587301.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)
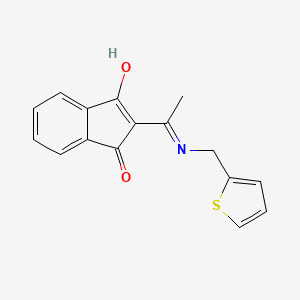
![(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2587305.png)
![4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid](/img/structure/B2587306.png)